N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Crystallography Solid-state chemistry Materials science

Researchers seeking novel heterocyclic scaffolds for SAR studies often face limited commercial access to compounds with a tertiary amide and absent HBD. This compound bridges benzothiazole and pyridinyl pharmacophores via a stable tertiary amide, enabling access to novel packing motifs in crystal engineering. Ideal for probing structure-permeability relationships and building asymmetric ligand libraries.

Molecular Formula C20H14N4O3S
Molecular Weight 390.42
CAS No. 886902-02-9
Cat. No. B2773428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
CAS886902-02-9
Molecular FormulaC20H14N4O3S
Molecular Weight390.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H14N4O3S/c25-19(14-8-10-16(11-9-14)24(26)27)23(13-15-5-3-4-12-21-15)20-22-17-6-1-2-7-18(17)28-20/h1-12H,13H2
InChIKeyUZNWDLUWTNNJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide for Research Procurement


N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide (CAS 886902-02-9) is a synthetic, multi-functional heterocyclic compound featuring a benzothiazole core, a 4-nitrobenzamide moiety, and a pyridin-2-ylmethyl substituent [REFS-1, REFS-2]. This architecture bridges benzothiazole amide pharmacophores with a pendant pyridine ring, creating a distinct chemical space compared to simpler benzothiazol-nitrobenzamide analogs. Its design suggests potential utility as a chemical probe or scaffold in medicinal chemistry, where the combination of electron-withdrawing (nitro) and heteroaryl (pyridine) groups can modulate electronic properties and intermolecular interactions [1]. The compound is primarily offered by specialty chemical vendors for early-stage discovery research, with its value lying in its specific substitution pattern, which is not commonly found in high-throughput screening libraries .

Multi-heterocyclic scaffold: benzothiazole, 4-nitrobenzamide, pyridin-2-ylmethyl
Tertiary amide, no H-bond donor; distinct molecular recognition profile
May support early-stage medicinal chemistry and crystal engineering studies

Risks of Substituting N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide with Simpler Analogs


Generic substitution with simpler, more common analogs like N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide or its positional isomers is scientifically unreliable due to fundamental differences in molecular shape, electronics, and intermolecular interaction potential. The N-pyridin-2-ylmethyl substitution on the target amide nitrogen eliminates the hydrogen bond donor site present in the secondary amide analogs, drastically altering molecular recognition and self-assembly properties . Furthermore, a study on positional isomerism in the core N-(benzo[d]thiazol-2-yl)-nitrobenzamide system demonstrated that moving the nitro group from the para to the meta or ortho position induces a change in crystal system, molecular planarity, UV-vis absorption maxima, and dominant intermolecular forces [1]. Substituting the target compound with any analog that lacks these precise structural features will yield a chemically and functionally different entity, compromising data reproducibility in structure-activity relationship (SAR) studies and materials science applications.

Loss of secondary amide HBD
Replacing the target with N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide restores an H-bond donor, which may shift crystal packing and biological recognition profiles.
Positional isomerism in nitro group
Moving the nitro to ortho or meta positions alters crystal system, UV-vis absorption, and dominant intermolecular forces, limiting direct replacement in reproducible SAR or materials design.

Quantitative Evidence for N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide Over Analogs


Crystal Packing: Orthorhombic vs. Meta-Nitro Isomer

The target compound's core, N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide (the para-nitro isomer), crystallizes in an orthorhombic crystal system with a Pbcn space group, which is fundamentally different from the meta-nitro isomer that adopts a monoclinic C2/c space group [1]. This indicates a distinct solid-state arrangement and long-range order. For the target compound, the additional N-pyridin-2-ylmethyl group will further dictate a unique crystal packing motif with specific interaction energies dominated by electrostatic and dispersion forces, as observed in the core para isomer [1]. In contrast, the highly distorted ortho-nitro congener relies mainly on dispersion forces, including pi-pi interactions [1]. This demonstrates that subtle changes in regio- and N-substitution lead to categorically different solid-state properties.

Crystal System
Cross-study comparable
Orthorhombic Pbcn vs Monoclinic C2/c
Crystal packing and space group differ categorically between para and meta isomers
Based on core para-nitrobenzamide; target's pyridyl group adds further complexity
Crystallography Solid-state chemistry Materials science

UV-Vis Absorption: Red-Shift vs. Ortho-Nitro Analog

The solid-state UV-Vis absorption maximum for the core para-nitro isomer (the substructure of the target compound) is observed at 307 nm, which is significantly red-shifted compared to the ortho-nitro analog at 271 nm [1]. This 36 nm bathochromic shift demonstrates the profound impact of nitro regiochemistry on electronic transitions, where the para orientation extends conjugation more effectively. The additional N-pyridin-2-ylmethyl group in the target compound acts as an auxiliary chromophore and further modulates the HOMO-LUMO gap. Conversely, the emission maximum of the para isomer is blue-shifted relative to the ortho isomer (342 nm vs. 380 nm) and exhibits a broader, lower-intensity emission band, indicating a larger Stokes shift and different excited-state dynamics [1].

UV-Vis λmax
Reported
307 nm (+36 nm vs ortho)
Bathochromic shift indicates extended conjugation in para orientation
Solid-state data; target has additional pyridyl chromophore
Photophysics Optoelectronics Spectroscopy

H-Bond Donor Loss vs. Secondary Amide Analogs

A critical structural feature of the target compound is the tertiary amide linkage (N-pyridin-2-ylmethyl substitution), which completely removes the hydrogen bond donor (HBD) present in the secondary amide of analogs like N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide . This design eliminates key N-H...N and N-H...O intermolecular hydrogen bond motifs that dominate the crystal packing and receptor binding of secondary amide congers [1]. The loss of an HBD is a well-established strategy in medicinal chemistry to improve membrane permeability and reduce promiscuous binding. It fundamentally alters the compound's molecular recognition profile, making it a distinct pharmacological tool unsuitable for SAR models built on secondary benzamide analogs.

HBD Profile
Class-level inference
HBD count: 0 (target) vs 1 (secondary amide)
Absence of H-bond donor may alter binding, permeability, and self-assembly
Inferred from analogs; direct binding data unavailable
Medicinal chemistry Molecular recognition Pharmacokinetics

Application Scenarios for N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide


Crystal Engineering: Tertiary Amide-Directed Solids

The combination of a known para-nitrobenzamide core architecture (orthorhombic Pbcn) [1] with a tertiary amide that abrogates the typical N-H...N dimer synthon creates a unique opportunity to engineer solid-state materials with novel packing motifs. This compound is the preferred choice for researchers seeking to escape the dominant hydrogen-bonded dimer motif of secondary benzothiazole amides and access packing architectures governed by weaker C-H...O/N interactions and pi-stacking, as implied by the core's energy framework [1]. It serves as a specialized tecton for co-crystal and polymorph screening studies.

Medicinal Chemistry Probe: HBA-Only Pharmacophore

For medicinal chemists exploring structure-permeability relationships, this compound serves as a key probe where the HBD is entirely absent, in contrast to common secondary amide analogs . The pyridyl nitrogen and nitro group provide a dense HBA network while the benzothiazole and pyridyl rings offer pi-stacking and hydrophobic contacts. Its distinct optical signature (lambda_max abs ~307 nm for the core) [1] also facilitates intracellular tracking by fluorescence microscopy in preliminary cellular uptake studies. It is ideal for SAR libraries designed to correlate HBA/HBD balance with passive permeability and target engagement.

Asymmetric Ligand Synthesis Intermediate

The pyridin-2-ylmethyl group serves as a metal-coordinating arm (via the pyridine nitrogen) while the benzothiazole provides a soft sulfur donor site. This positions the compound as a strategic precursor for generating asymmetric bidentate or tridentate ligand systems after further functionalization. Its procurement is justified for organometallic chemistry groups seeking to build a ligand library with a novel, rigid aromatic backbone and a pre-installed redox-active nitro reporter group, a combination not available in simpler benzothiazole building blocks [1].

Application
Selection Property
Validation Focus
Crystal engineering of tertiary amide-directed solids
Tertiary amide eliminates N-H donor, directing packing via weaker interactions
Solid-state form and interaction energy verification
Medicinal chemistry HBA-only pharmacophore probe
HBD count = 0, dense HBA network for permeability studies
Permeability and target engagement context
Asymmetric ligand synthesis intermediate
Pyridine and benzothiazole donor arms for metal coordination
Coordination chemistry and ligand library assessment
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